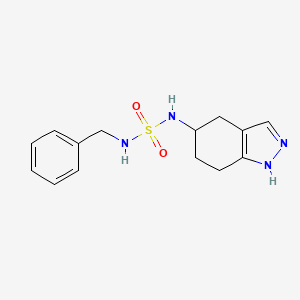![molecular formula C23H24N4O2 B5428116 6-(1-benzofuran-2-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5428116.png)
6-(1-benzofuran-2-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-benzofuran-2-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BPIQ or BPN and has been synthesized using various methods. In
作用機序
The mechanism of action of BPIQ is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the induction of cell death in cancer cells. BPIQ has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy homeostasis and the regulation of cellular metabolism.
Biochemical and Physiological Effects
BPIQ has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and prevent neuronal cell death. BPIQ has also been shown to inhibit the growth and proliferation of cancer cells and to have anti-inflammatory effects. Additionally, BPIQ has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
BPIQ has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, allowing for easy access to intracellular targets. BPIQ is also stable and can be easily synthesized in large quantities. However, BPIQ has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to use in some experiments. Additionally, BPIQ has not been extensively studied in vivo, and its effects in animal models may differ from its effects in vitro.
将来の方向性
For the study of BPIQ include investigating its effects on other diseases and developing more potent and selective HDAC inhibitors.
合成法
BPIQ can be synthesized using various methods. One of the most common methods involves the reaction of 6-bromonicotinamide with 2-isopropyl-1H-imidazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-(benzofuran-2-yl)acetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield BPIQ.
科学的研究の応用
BPIQ has been studied for its potential applications in scientific research. It has been shown to have anticancer activity and can induce cell death in various cancer cell lines. BPIQ has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can prevent neuronal cell death.
特性
IUPAC Name |
6-(1-benzofuran-2-yl)-N-[3-(2-propan-2-ylimidazol-1-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-16(2)22-24-11-13-27(22)12-5-10-25-23(28)18-8-9-19(26-15-18)21-14-17-6-3-4-7-20(17)29-21/h3-4,6-9,11,13-16H,5,10,12H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJGLIDFGAWPOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CCCNC(=O)C2=CN=C(C=C2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-hydroxy-3-methylbutyl)-N-[(5-phenyl-3-isoxazolyl)methyl]benzamide](/img/structure/B5428037.png)
![N-cyclopropyl-1'-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5428041.png)
![6-[5-(N-hydroxypropanimidoyl)-2-thienyl]hexanoic acid](/img/structure/B5428049.png)
![N-methyl-2-[(4-methylphenyl)thio]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]propanamide](/img/structure/B5428064.png)

![3-[(4-nitrobenzyl)thio]-6-phenyl-1,2,4-triazine](/img/structure/B5428088.png)
![N-(2,4-dichlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5428091.png)


![3-[(4-chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B5428114.png)



![5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5428135.png)